Cupric selenite dihydrate

Overview

Description

Synthesis Analysis

The synthesis of selenium compounds, including potentially cupric selenite dihydrate, involves various methods, from biological to chemical processes. Studies on selenium nanostructures highlight progress towards green synthesis and functionalization for biomedical applications, indicating a shift towards eco-friendly synthesis methods. These methods, including microbial and plant-mediated synthesis, are advantageous due to their environmental compatibility and potential for producing stable, functionalized selenium compounds with minimal toxicity (Ranjitha & Rai, 2021).

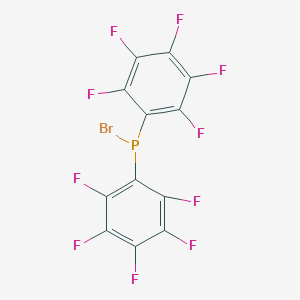

Molecular Structure Analysis

The molecular structure of selenium compounds significantly influences their chemical reactivity and biological activity. Research on selenolated nanoclusters, for instance, sheds light on the unique electronic and geometric structures conferred by the selenium atoms, suggesting that the molecular structure of selenium compounds, including cupric selenite dihydrate, could exhibit distinct properties compared to their sulfur analogs (Kang & Zhu, 2019).

Chemical Reactions and Properties

Selenium's role in chemical reactions, especially in forming selenoproteins, underscores its importance in biological systems. The synthesis of selenoproteins involves a unique mechanism where the UGA codon, typically signaling the end of protein synthesis, codes for selenocysteine incorporation instead. This process highlights the complex interplay between selenium and protein synthesis, potentially reflecting the intricate chemical behaviors of selenium compounds like cupric selenite dihydrate in biological contexts (Allmang & Krol, 2006).

Physical Properties Analysis

Although specific studies on the physical properties of cupric selenite dihydrate are not available in the returned results, selenium compounds' general physical properties, such as stability, solubility, and electronic configuration, are crucial for their applications in technology and biomedicine. For example, selenium nanoparticles' stability and non-toxicity make them suitable for drug delivery and therapeutic applications, suggesting that the physical properties of selenium compounds are key to their functionality (Ranjitha & Rai, 2021).

Chemical Properties Analysis

The chemical properties of selenium, including its redox behavior and interaction with other elements, play a significant role in its biological and environmental chemistry. Selenium's ability to mimic selenoproteins and modify thiol groups in proteins highlights its chemical versatility, which could be relevant to understanding the reactivity and interaction of cupric selenite dihydrate with biological systems (Barbosa et al., 2017).

Scientific Research Applications

Evaporation and Crystallization Studies : The study by Busscher et al. (2010) investigated the effects of evaporation on the crystallization of dihydrate cupric chloride with additives. This research highlights the impact of evaporation duration on the crystallization process, which is relevant to understanding the properties of similar compounds like cupric selenite dihydrate (Busscher et al., 2010).

Photoelectrochemical Applications : Hong et al. (2015) demonstrated the use of cupric selenite in enhancing the photoelectrochemical performance of zinc oxide nanostructures. This indicates potential applications in solar energy and related fields (Hong et al., 2015).

Inhibitory Effect on Sulphydryl Enzymes : Research by TSEN and Collier (1959) showed that selenite, including forms like cupric selenite, can act as an inhibitor for certain sulphydryl enzymes. This could have implications in biological and medical research (TSEN & Collier, 1959).

Dye-Sensitized Solar Cells : Dong et al. (2016) explored the use of cobalt selenite dihydrate in dye-sensitized solar cells, demonstrating its effectiveness as a counter electrode material. This suggests the potential of similar compounds like cupric selenite dihydrate in renewable energy applications (Dong et al., 2016).

Catalytic Applications in Organic Synthesis : Gohain et al. (2004) discussed the catalytic role of cupric chloride dihydrate in organic synthesis, hinting at the possibility of cupric selenite dihydrate serving similar functions in chemical reactions (Gohain et al., 2004).

Crystal Structure Analysis : Studies on the crystal structure of related compounds, such as those by Abrahams and Prince (1962), can provide insights into the physical properties and potential applications of cupric selenite dihydrate (Abrahams & Prince, 1962).

Safety And Hazards

Future Directions

properties

IUPAC Name |

copper;selenite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDNSPXIBYJBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

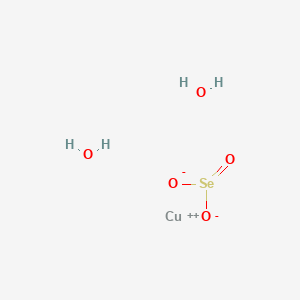

O.O.[O-][Se](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647792 | |

| Record name | Copper(2+) selenite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric selenite dihydrate | |

CAS RN |

15168-20-4 | |

| Record name | Cupric selenite dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015168204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) selenite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cupric selenite dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SELENITE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B084V60QBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)